1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(1-Methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing pyrazole derivative characterized by two distinct substituents:
- Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, a widely used protecting group for boronic acids in Suzuki-Miyaura cross-coupling reactions .
This compound is structurally optimized for applications in medicinal chemistry and materials science, particularly as a key intermediate in synthesizing bioactive molecules or functional materials. Its design balances steric hindrance (from the methoxy-isopropyl group) and reactivity (from the boronic ester), making it suitable for targeted coupling reactions .
Properties
IUPAC Name |
1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,10-18-7)17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQLIKUNPJXHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are commonly used in suzuki–miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent. The reaction involves two main steps: oxidative addition and transmetalation. In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds. These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.
Biological Activity
The compound 1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds containing a pyrazole ring often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The incorporation of a dioxaborolane moiety may enhance the compound's stability and bioavailability, potentially leading to increased efficacy in biological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of boron in its structure is hypothesized to contribute to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The pyrazole ring is known for its role in targeting various cancer-related pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression and other diseases. This is particularly relevant in the context of drug design aimed at targeting mutant forms of enzymes like EGFR.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related analogs:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study screened a library of compounds against Mycobacterium tuberculosis (Mtb) showing that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range (3–5 μM) . This suggests potential for development into therapeutic agents against resistant strains.
- Kinase Inhibition Study : A structure-activity relationship (SAR) analysis was performed on similar compounds which highlighted the importance of specific substituents on the pyrazole ring for enhancing selectivity towards Mtb kinases over human kinases . The findings indicated that modifications could lead to improved selectivity and potency.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- The methyl and isopropyl derivatives exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the bulkier 1-methoxy-2-methylpropan-2-yl group .
- The methoxymethyl analog shows moderate reactivity but improved aqueous solubility, making it advantageous for biological assays .
Solubility and Stability
- Branched ether substituents (e.g., 1-methoxy-2-methylpropan-2-yl) enhance solubility in polar aprotic solvents (e.g., DMF, THF) but reduce stability under acidic conditions due to ether cleavage .
- Smaller substituents (e.g., methyl) improve thermal stability and crystallinity, critical for storage and handling in industrial settings .
Limitations and Challenges
- Synthetic Complexity : The 1-methoxy-2-methylpropan-2-yl group requires multi-step synthesis (e.g., Williamson ether synthesis) compared to simpler alkylation methods for methyl/isopropyl derivatives .
- Purification Issues : Bulky substituents often necessitate advanced chromatographic techniques (e.g., Biotage columns) for isolation, increasing production costs .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing this pyrazole-boronic ester compound?
- Method : Utilize Suzuki-Miyaura cross-coupling between a halogenated pyrazole precursor and a boronic ester. For example:
- React 1-(1-methoxy-2-methylpropan-2-yl)-4-bromo-1H-pyrazole with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl₂(dppf)) in anhydrous THF with a base (e.g., KOAc) at 80–90°C for 12–16 hours .
- Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .
Q. How should this compound be characterized to confirm structural integrity?
- Method :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and dioxaborolane groups). Compare chemical shifts to analogous pyrazole-boronic esters .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with expected [M+H]⁺ or [M+Na]⁺ peaks .
- Infrared (IR) Spectroscopy : Identify B-O stretching (≈1350–1310 cm⁻¹) and C-N pyrazole vibrations (≈1550 cm⁻¹) .
Q. What purification methods are effective for removing byproducts?
- Method :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) to separate unreacted boronic ester or halogenated precursors .
- Recrystallization : Employ a solvent pair like dichloromethane/hexane for high-purity crystals .
Q. What storage conditions prevent degradation of the boronic ester moiety?
- Method : Store at 2–8°C under inert gas (argon or nitrogen) in flame-sealed ampules. Use molecular sieves to avoid hydrolysis .
Advanced Questions
Q. How can reaction yields be optimized in Suzuki couplings involving this compound?
- Method :
- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 for efficiency .
- Solvent/Base Optimization : Test polar aprotic solvents (THF, DME) with weak bases (K₂CO₃) to minimize boronic ester decomposition .
- Table :
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | THF | KOAc | 78 |
| XPhos Pd G3 | DME | K₂CO₃ | 85 |
Q. How to resolve contradictions in spectral data during characterization?
- Method :
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping methoxy and methyl protons) .
- Elemental Analysis : Validate empirical formula if MS data is inconclusive .
- Control Experiments : Synthesize a deuterated analog to isolate specific proton environments .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?
- Method :
- Low-Temperature Conditions : Perform reactions at –20°C to stabilize the boronic ester .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before coupling .
Q. How to assess and minimize impurities in large-scale syntheses?
- Method :
- HPLC Analysis : Use a C18 column (MeCN/H₂O gradient) to quantify residual precursors or hydrolyzed boronic acid .
- Table : Common Impurities
| Impurity | Source | Mitigation |
|---|---|---|
| Hydrolyzed boronic acid | Moisture exposure | Strict anhydrous conditions |
| Dehalogenated pyrazole | Over-reduction | Limit reaction time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
